Harmol hydrochloride

Descripción

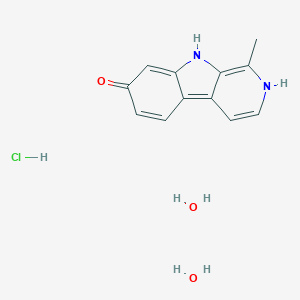

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUBJPHXSVUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-03-6 (Parent) | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80933529 | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40580-83-4, 149022-16-2 | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Manganese Dioxide-Mediated One-Pot Synthesis

A tandem oxidation-cyclization-aromatization sequence using manganese dioxide (MnO₂) enables efficient synthesis of β-carboline derivatives. For example, methyl 9H-pyrido[3,4-b]indole-1-carboxylate is prepared by reacting tryptophan derivatives with aldehydes in the presence of MnO₂, achieving yields of 66–77%. This method avoids isolation of intermediates, reducing reaction time and purification steps.

Reaction Conditions:

-

Solvent: Ethanol/water mixtures

-

Temperature: Reflux (78–100°C)

-

Catalyst: MnO₂ (2.5 equiv)

-

Key Intermediate: 1,2,3,4-Tetrahydro-β-carboline

Acid-Catalyzed Demethylation of Harmine

Harmine (7-methoxy-1-methyl-β-carboline), isolated from Peganum harmala seeds, undergoes demethylation under acidic conditions to yield harmol (1-methyl-9H-pyrido[3,4-b]indol-7-ol). Hydrochloric acid (HCl) in aqueous ethanol at 60°C for 24 hours achieves complete demethylation, followed by hydrochloride salt formation via HCl gas saturation.

Demethylation Parameters:

| Parameter | Value |

|---|---|

| Acid Concentration | 5 M HCl |

| Reaction Time | 12–24 hours |

| Yield | 58–83% |

Salt Formation and Hydrate Stabilization

Converting harmol to its hydrochloride dihydrate form requires precise control over crystallization conditions to ensure stoichiometric water incorporation.

Hydrochloride Salt Crystallization

Harmol free base is dissolved in ethanol, and concentrated HCl is added dropwise until pH 3–4. The mixture is cooled to 4°C, inducing crystallization. Recrystallization from methanol/water (3:1 v/v) yields the dihydrate form with >98% purity.

Crystallization Data:

| Property | Value |

|---|---|

| Solvent System | Methanol/water (3:1) |

| Crystallization Temp | 4°C |

| Hydrate Stability | Stable up to 150°C (TGA) |

Hydrate-Specific Stabilization

Thermogravimetric analysis (TGA) confirms the dihydrate loses 5–10% weight at 100–150°C, corresponding to two water molecules. Anhydrous forms revert to hydrates under ambient humidity, necessitating sealed storage.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Ethanol-water mixtures enhance intermediate solubility while minimizing byproducts. Elevated temperatures (70–80°C) accelerate cyclization but risk over-oxidation, necessitating real-time HPLC monitoring.

Optimized Conditions:

| Variable | Optimal Range |

|---|---|

| Ethanol Concentration | 50–70% (v/v) |

| Reaction Temperature | 70–80°C |

| pH | 2–4 (HCl-mediated) |

Catalytic Additives

Adding 1 mol% p-toluenesulfonic acid (PTSA) reduces reaction time by 30% without compromising yield. Conversely, Lewis acids (e.g., ZnCl₂) promote side reactions, lowering purity to <85%.

Industrial-Scale Production Protocols

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors for demethylation and salt formation, achieving 90% yield with the following parameters:

Industrial Process Parameters:

| Stage | Conditions |

|---|---|

| Demethylation | Continuous HCl flow, 60°C |

| Crystallization | Anti-solvent (hexane) addition |

| Drying | Vacuum tray dryer, 40°C |

Analytical Validation of Structural Integrity

Spectroscopic Characterization

Hydrate Verification

-

X-ray Diffraction: Distinct peaks at 2θ = 12.4°, 18.7°, and 25.3° differentiate dihydrate from anhydrous forms.

-

Karl Fischer Titration: 6.5–7.0% water content (theoretical 6.6% for dihydrate).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| MnO₂ One-Pot | 66–77 | 95 | Moderate |

| Acid Demethylation | 58–83 | 98 | High |

| Flow Reactor | 90 | 99 | Industrial |

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrócloruro de harmol sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades .

Reactivos y Condiciones Comunes:

Oxidación: El hidrócloruro de harmol puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del hidrócloruro de harmol puede llevar a la formación de harmina, mientras que la reducción puede producir harmalol .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antitumor Activity

Harmol hydrochloride dihydrate has been studied for its potential antitumor effects. It induces apoptosis through the activation of Caspase-8, a critical pathway in programmed cell death. This mechanism suggests that harmol could be a candidate for cancer therapies targeting specific tumor types that rely on apoptotic pathways for survival .

2. CNS Stimulant

The compound acts as a central nervous system stimulant, potentially influencing neurotransmitter systems. It may interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. This property opens avenues for research into cognitive enhancement and neuroprotective strategies .

3. Inhibition of Haspin Kinase

Research indicates that this compound dihydrate inhibits haspin kinase, an enzyme involved in cell cycle regulation and chromatin dynamics. This inhibition may have implications for cancer treatment by disrupting the proliferation of cancer cells .

Biochemical Studies

1. Solubility and Stability

this compound dihydrate is soluble in water, which facilitates its use in biological assays and formulations. Proper storage conditions are essential to maintain its stability; it should be stored in cool, dry conditions in tightly sealed containers .

2. Computational Studies

Recent computational studies have utilized Density Functional Theory (DFT) to analyze the reactivity of harmol derivatives. These studies have shown that certain substitutions can enhance the chemical reactivity of the base compound, providing insights into its potential modifications for improved efficacy in therapeutic applications .

Toxicological Insights

1. Safety Profile

While this compound dihydrate exhibits promising pharmacological properties, understanding its safety profile is crucial for clinical applications. Studies on related compounds suggest a need for thorough toxicological evaluations to assess any potential adverse effects or toxicity levels associated with prolonged exposure or high dosages .

Case Studies and Research Findings

Mecanismo De Acción

El hidrócloruro de harmol ejerce sus efectos a través de varios mecanismos:

Inhibición de la Monoamino Oxidasa: Inhibe la monoamino oxidasa, una enzima responsable de la degradación de los neurotransmisores, aumentando así sus niveles en el cerebro.

Inducción de la Autofagia: El hidrócloruro de harmol induce la autofagia en las células neuronales, promoviendo la degradación de la α-sinucleína y protegiendo las células neuronales.

Activación de la Caspasa-8: Induce la apoptosis activando la caspasa-8, una enzima clave en la vía apoptótica.

Comparación Con Compuestos Similares

Comparison with Structurally Similar β-Carboline Derivatives

Structural and Physicochemical Properties

Table 1 summarizes key differences between Harmol hydrochloride dihydrate and analogous β-carbolines.

Key Observations :

- Hydroxy vs. Methoxy Groups : Harmol’s 7-OH group enhances solubility in polar solvents compared to harmine (7-OCH₃) .

- Dihydro Modifications : Harmalol and harmaline possess a 3,4-dihydro scaffold, reducing aromaticity and altering redox properties .

- Salt Forms : this compound dihydrate and harmaline hydrochloride dihydrate exhibit improved stability and bioavailability compared to free bases .

Pharmacological Activities

Antifungal and Photodynamic Effects

Harmol’s antifungal activity is pH-dependent, showing efficacy only in acidic conditions (pH 5) where it exists in a protonated state . In contrast:

Photodynamic Enhancement :

- Harmol’s UVA photoactivation increases ROS production in B. cinerea by 6-fold, a feature absent in harmine and Norharman .

Neuroactive and Antitumor Effects

Mechanistic Differences

Table 2 highlights mechanistic distinctions in ROS generation and cellular targets.

Actividad Biológica

1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate, commonly referred to as harmol hydrochloride dihydrate, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₅ClN₂O₃

- Molecular Weight : 270.713 g/mol

- CAS Number : 149022-16-2

- Solubility : Soluble in water

This compound dihydrate exhibits several biological activities:

- Induction of Apoptosis : It activates Caspase-8, leading to programmed cell death, which is crucial in cancer therapy.

- CNS Stimulant : The compound may interact with central nervous system pathways, potentially enhancing cognitive functions.

- Antitumor Activity : Studies indicate that harmol can inhibit tumor growth through various mechanisms, including microtubule destabilization and apoptosis induction.

Biological Activity Overview

The compound has shown promise in various studies regarding its anticancer properties. Below is a summary of its biological activities:

Study 1: Anticancer Properties

A study evaluated the effects of harmol on breast cancer cell lines (MDA-MB-231). The results indicated that harmol significantly inhibited cell proliferation with an IC50 value ranging from 2.43 to 7.84 μM. Additionally, it induced morphological changes consistent with apoptosis at concentrations as low as 1.0 μM and enhanced caspase-3 activity (1.33–1.57 times) at 10.0 μM .

Study 2: Mechanism Exploration

Research conducted on the mechanism of action revealed that harmol acts as a microtubule-destabilizing agent, similar to known chemotherapeutics such as colchicine. It was found to disrupt microtubule assembly at concentrations of 20 μM .

Study 3: Structure-Activity Relationship (SAR)

A series of derivatives based on the harmol structure were synthesized to evaluate their anti-leishmanial activity against Leishmania infantum and Leishmania donovani. Some derivatives exhibited potent inhibition with EC50 values below 5 μM, suggesting that modifications to the harmol structure could enhance its biological activity against parasitic infections .

Q & A

Basic: What are the recommended synthetic routes for obtaining high-purity 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate, and how can its structural integrity be validated?

Methodological Answer:

The synthesis typically involves condensation of tryptamine derivatives with appropriate carbonyl precursors. For example, harmine-based analogs can be synthesized via Pictet-Spengler reactions, followed by hydroxylation and salt formation . Key steps include:

- Purification: Recrystallization using methanol/water mixtures to isolate the hydrochloride dihydrate form .

- Validation:

- NMR Spectroscopy: Confirm the β-carboline core (e.g., aromatic protons at δ 7.5–8.5 ppm) and hydrate protons (δ 3.5–5.0 ppm) .

- Mass Spectrometry: Compare observed molecular ions (e.g., m/z 236.70 for [M+H]⁺) with theoretical values .

- X-ray Diffraction: Resolve crystallographic discrepancies between anhydrous and dihydrate forms .

Basic: How can researchers resolve discrepancies in reported molecular formulas (e.g., C₁₂H₁₀N₂O vs. C₁₁H₁₁NO) for the β-carboline core structure during analytical characterization?

Methodological Answer:

Discrepancies may arise from tautomerism, hydration states, or database errors. To resolve:

- Elemental Analysis: Verify empirical formulas (e.g., %C, %H, %N) against theoretical values for both anhydrous (C₁₂H₁₃ClN₂O) and dihydrate (C₁₂H₁₃ClN₂O·2H₂O) forms .

- TGA/DSC: Thermogravimetric analysis can quantify hydrate water loss (~5–10% weight loss at 100–150°C) .

- Cross-Reference Databases: Compare CAS registry entries (e.g., 6028-07-5 for the hydrochloride vs. 487-03-6 for the free base) .

Advanced: What methodological considerations are critical when quantifying this compound in biological matrices using LC-MS/MS?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate β-carbolines from plasma or tissue homogenates .

- Chromatography:

- Mass Detection:

- Validation: Spike recovery tests (85–115%) and limit of quantification (LOQ < 1 ng/mL) .

Advanced: What experimental models are suitable for investigating the neurotoxic mechanisms of this compound in essential tremor, and how do dietary factors influence outcomes?

Methodological Answer:

- In Vivo Models:

- In Vitro Models:

Advanced: How does this compound interact with enzymes like acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A), and what assays are optimal for studying inhibition kinetics?

Methodological Answer:

- AChE Inhibition:

- MAO-A Inhibition:

Advanced: What are the challenges in differentiating between the hydrate and anhydrous forms of this hydrochloride salt during crystallographic analysis?

Methodological Answer:

- Crystallization Conditions: Hydrate forms preferentially crystallize from aqueous ethanol, while anhydrous forms require dry DMSO .

- X-ray Diffraction:

- Dynamic Vapor Sorption (DVS): Measure hygroscopicity (e.g., >5% water uptake at 80% RH confirms hydrate stability) .

Notes on Data Contradictions:

- Molecular Formula Conflicts: (C₁₂H₁₀N₂O) vs. (C₁₁H₁₁NO) likely arise from tautomeric forms or database errors. Cross-validate with experimental elemental analysis .

- CAS Registry Variants: The free base (487-03-6) vs. hydrochloride dihydrate (6028-07-5) require explicit differentiation in experimental protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.